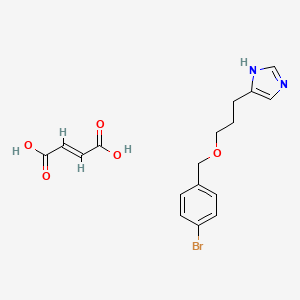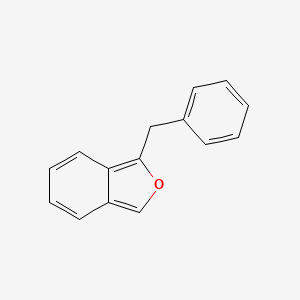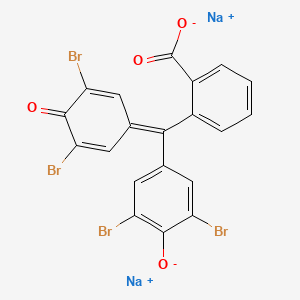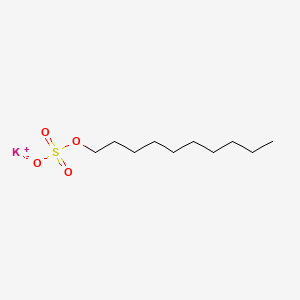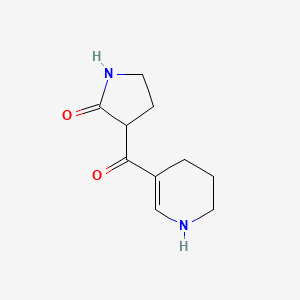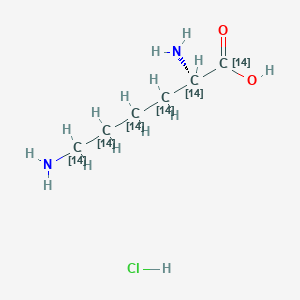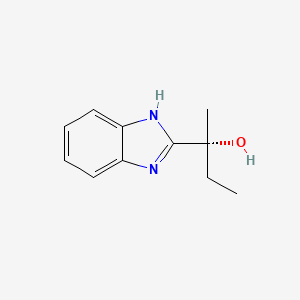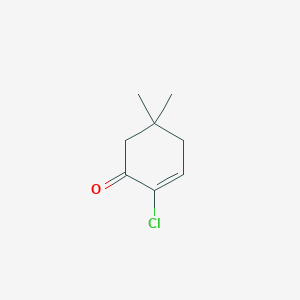![molecular formula C22H21N3O3 B13815978 4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid is a complex organic compound featuring indole groups Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid typically involves multi-step organic reactions. The process often starts with the preparation of indole derivatives, followed by acylation and subsequent coupling reactions to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
化学反应分析
Types of Reactions
4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid involves its interaction with specific molecular targets and pathways. The indole groups can interact with biological macromolecules, such as proteins and nucleic acids, influencing their function and activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid is unique due to its specific structure, which allows for distinct interactions with biological targets. Its dual indole groups provide a versatile framework for various chemical modifications and applications.
属性
分子式 |
C22H21N3O3 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C22H21N3O3/c26-21(11-15-13-24-19-8-4-2-6-17(15)19)25-20(22(27)28)10-9-14-12-23-18-7-3-1-5-16(14)18/h1-8,12-13,20,23-24H,9-11H2,(H,25,26)(H,27,28) |
InChI 键 |
NZFHJQWKGHAVBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)NC(=O)CC3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


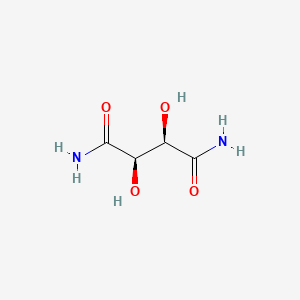
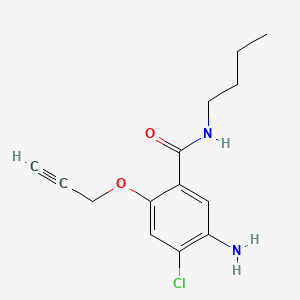
![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)
